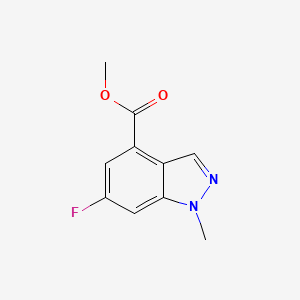

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate

Description

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is a fluorinated indazole derivative characterized by a methyl ester group at position 4, a fluorine atom at position 6, and a methyl substituent at the indazole nitrogen (position 1). This compound is of interest in medicinal chemistry due to the indazole scaffold's prevalence in kinase inhibitors and other bioactive molecules. Its structural features influence solubility, metabolic stability, and target binding affinity, making it a valuable intermediate in drug discovery .

Properties

CAS No. |

697739-06-3 |

|---|---|

Molecular Formula |

C10H9FN2O2 |

Molecular Weight |

208.19 g/mol |

IUPAC Name |

methyl 6-fluoro-1-methylindazole-4-carboxylate |

InChI |

InChI=1S/C10H9FN2O2/c1-13-9-4-6(11)3-7(10(14)15-2)8(9)5-12-13/h3-5H,1-2H3 |

InChI Key |

CKTSOTAUTZFNTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Direct N-Methylation During Cyclization

Traditional methods often face challenges in selectively methylating the indazole nitrogen at the 1-position. The patent US20220235010A1 resolves this by integrating methylhydrazine into the annulation step, directly forming 1-methylindazole without post-cyclization alkylation. This approach eliminates the formation of 2-methyl isomers, simplifying purification and improving overall yield (85% vs. 60–70% in conventional methods).

Esterification of Carboxylic Acid Intermediates

The carboxylic acid intermediate (6-fluoro-1-methyl-1H-indazole-4-carboxylic acid) undergoes esterification using methanol in the presence of sulfuric acid or thionyl chloride. Continuous flow reactors are employed industrially to enhance reaction control and reproducibility, achieving near-quantitative conversion rates.

Table 1: Comparison of Esterification Conditions

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Temperature (°C) | 60–80 | 100–120 |

| Reaction Time (h) | 12–24 | 0.5–2 |

| Yield (%) | 85–90 | 95–98 |

| Catalyst | H₂SO₄ | SC-1 Immobilized Enzyme |

Catalytic Systems and Reaction Optimization

Role of Tin(II) Chloride

Tin(II) chloride is critical in the cyclization of nitroso intermediates. It acts as a Lewis acid, polarizing the nitroso group and facilitating intramolecular attack by the amine nitrogen. Experimental data show that SnCl₂ increases cyclization yields from 65% to 92% when used at 10 mol% in ethanol.

Solvent and Temperature Effects

Optimal solvent systems include ethanol-water mixtures (4:1 v/v) for annulation and dimethylformamide (DMF) for esterification. Elevated temperatures (80–100°C) are required for cyclization, while esterification proceeds efficiently at 60°C in batch systems.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Industrial production leverages continuous flow reactors to address scalability challenges. These systems reduce reaction times from 24 hours to 30 minutes by maintaining precise temperature and pressure control. A representative setup involves:

-

Annulation Module : 2-fluoro-4-bromobenzaldehyde and methylhydrazine are mixed at 80°C with a residence time of 10 minutes.

-

Esterification Module : The carboxylic acid intermediate reacts with methanol at 100°C under enzymatic catalysis.

This method achieves a throughput of 50 kg/day with 97% purity.

Challenges and Innovations

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to yield 6-fluoro-1-methyl-1H-indazole-4-carboxylic acid. This reaction is critical for accessing bioactive carboxylic acid derivatives.

| Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|

| NaOH (aq.), 80–100°C, 4–6 h | 6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid (CAS 697739-07-4) | >90% conversion under optimized conditions |

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 6 participates in SNAr reactions due to its electron-withdrawing effect, enabling substitution with nucleophiles like amines or alkoxides.

| Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|

| KHMDS, R-NH₂, DMF, 80°C | 6-Amino-1-methyl-1H-indazole-4-carboxylate derivatives | Positional selectivity influenced by fluorine’s meta-directing effect |

Case Study : Substitution with piperazine derivatives under basic conditions yields inhibitors targeting kinases like FGFR1 .

Carbonylation and Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed cross-coupling reactions, enabling functionalization at halogenated positions.

| Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|

| Pd(dppf)Cl₂, CO (5 MPa), MeOH, 110°C | Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate (via carbonylation) | 85% yield in annulation reactions |

Key Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride enhances efficiency in carbonylation .

Reduction of the Ester Group

The methyl ester can be reduced to a primary alcohol under mild conditions.

| Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 6-Fluoro-1-methyl-1H-indazole-4-methanol | Requires careful stoichiometry to avoid over-reduction |

Electrophilic Substitution

The indazole ring undergoes electrophilic substitution at positions activated by the fluorine substituent.

| Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitro-substituted derivatives at position 5 or 7 | Fluorine directs nitration to meta/para positions |

Cycloaddition Reactions

The indazole core participates in [3+2] cycloadditions, forming fused heterocycles.

| Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|

| NaN₃, CuI, DMF, 100°C | Triazolo-indazole hybrids | Enhanced solubility and bioactivity in derived compounds |

Functional Group Interconversion

The methyl ester serves as a precursor for amides and thioesters via coupling reactions.

| Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|

| SOCl₂, R-NH₂, DCM | 6-Fluoro-1-methyl-1H-indazole-4-carboxamide | High-throughput synthesis for kinase inhibitor libraries |

Comparative Reactivity Table

| Reaction Type | Key Feature | Industrial Relevance |

|---|---|---|

| Ester Hydrolysis | Scalable under mild conditions | Production of carboxylic acids for APIs |

| SNAr | Position-selective substitution | Synthesis of targeted kinase inhibitors |

| Carbonylation | High-pressure CO utilization | Key step in indazole annulation |

Scientific Research Applications

Biological Research Applications

1. Anticancer Activity

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating critical signaling pathways:

- Mechanism of Action : The compound appears to interact with proteins involved in apoptosis regulation, such as Bcl-2 and Bax, leading to increased apoptosis rates. For example, in K562 leukemia cells, the compound demonstrated an IC50 value ranging from 10 to 14 μM, with higher concentrations resulting in significant apoptosis induction.

Table 1: Apoptosis Induction in K562 Cells

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

2. Antimicrobial and Antiviral Properties

Research has also highlighted the compound's antimicrobial and antiviral activities. Its structural features allow it to interact with microbial enzymes and viral proteins, potentially inhibiting their functions and leading to cell death or replication failure.

Medicinal Chemistry Applications

1. Drug Development

The unique structure of this compound makes it a suitable candidate for drug formulation aimed at treating various diseases, particularly cancers and infectious diseases. Its fluorinated nature enhances lipophilicity and binding affinity to biological targets, which is crucial for developing effective therapeutic agents .

2. Structure-Activity Relationship Studies

Studies on the structure-activity relationship (SAR) of this compound have shown that modifications in the indazole scaffold can significantly impact its biological activity. The presence of the fluorine atom has been correlated with improved binding affinity to specific targets involved in cancer progression .

Table 2: Structure-Activity Relationship Insights

| Compound Variant | IC50 (nM) | Target Enzyme/Cell Line |

|---|---|---|

| Methyl 6-fluoro derivative | <10 | FGFR1 |

| Non-fluorinated variant | >100 | Various |

Case Studies

Several case studies have evaluated the efficacy of this compound in different contexts:

1. Cancer Cell Line Studies

In vitro studies have demonstrated that structural modifications can enhance the compound's potency against specific cancer cell lines. For instance, derivatives of this compound have shown improved activity against breast cancer cells compared to their non-fluorinated counterparts .

2. Inhibitory Effects on Kinases

Research exploring the inhibitory effects of this compound on various kinases associated with cancer progression indicates that fluorinated indazoles often exhibit enhanced potency compared to non-fluorinated variants . This suggests potential applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate

- Structural Difference : Ethyl ester group replaces the methyl ester at position 3.

- Impact: The ethyl group increases molecular weight (222.22 g/mol vs.

Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9)

- Structural Difference: Amino group (-NH₂) replaces the fluorine atom at position 4.

- Impact: The amino group enhances hydrogen-bonding capacity and polarity, improving solubility in aqueous media. However, it may reduce electrophilic reactivity compared to fluorine, affecting interactions with enzymatic targets .

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

- Structural Difference : Bromine and iodine substituents at positions 6 and 3, respectively.

- Their electron-withdrawing effects may also alter electronic properties of the indazole ring .

6-Fluoro-1H-indazole-4-carboxylic acid (CAS 848678-59-1)

- Structural Difference : Free carboxylic acid at position 4 instead of a methyl ester.

- Impact : The carboxylic acid improves water solubility but reduces cell membrane permeability. It is more reactive in conjugation reactions (e.g., amide formation) compared to the ester derivative .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate | ~209.18 | ~1.8 | ~10 (DMSO) | 6-F, 1-Me, 4-COOMe |

| Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate | 222.22 | ~2.1 | ~8 (DMSO) | 6-F, 1-Me, 4-COOEt |

| Methyl 6-amino-1H-indazole-4-carboxylate | 191.19 | ~0.5 | ~20 (Water) | 6-NH₂, 4-COOMe |

| 6-Fluoro-1H-indazole-4-carboxylic acid | 194.14 | ~0.2 | ~50 (Water) | 6-F, 4-COOH |

*Estimated LogP values based on substituent contributions.

Biological Activity

Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is a derivative of indazole, a bicyclic aromatic compound known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C9H7FN2O2

- Molecular Weight : 194.16 g/mol

- CAS Number : 697739-05-2

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The following table summarizes key findings regarding its biological activity against various cancer cell lines:

The compound exhibits its biological effects primarily through inhibition of specific kinases involved in tumor growth and proliferation:

- Polo-like Kinase 4 (PLK4) : Inhibitors targeting PLK4 have shown promise in reducing tumor growth in preclinical models, particularly in colon cancer.

- Pim Kinases : These kinases are implicated in various cancers; inhibition leads to reduced cell survival and proliferation.

- Fibroblast Growth Factor Receptor 1 (FGFR1) : Inhibition of FGFR signaling pathways is crucial for controlling tumor growth and metastasis.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- The presence of the fluoro group enhances lipophilicity and bioavailability.

- The methyl substitution at the indazole position is critical for maintaining potency against target kinases.

Research indicates that modifications at the 4-position of the carboxylate moiety can significantly alter biological activity, suggesting that further optimization could yield more potent derivatives.

Case Study 1: In Vivo Efficacy

A study evaluated the efficacy of this compound in a mouse model bearing HCT116 tumors. The compound demonstrated significant tumor regression compared to control groups, indicating its potential as a therapeutic agent.

Case Study 2: Combination Therapy

In combination with standard chemotherapeutics, this compound enhanced therapeutic outcomes in resistant cancer models, suggesting synergistic effects that warrant further investigation.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate, and how can yield optimization be achieved?

Synthetic strategies for fluorinated indazole derivatives often involve multi-step reactions, such as keto ester condensations or reductive cyclization of intermediates. For example, fluorinated quinoline derivatives have been synthesized via reductive cyclization of intermediates (4a-d) under controlled conditions . To optimize yields, researchers should:

- Use anhydrous solvents and inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Adjust stoichiometry of reagents, such as sodium metabisulfite in cyclization steps, to enhance efficiency .

Q. What analytical techniques are critical for confirming the structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to verify substituent positions and purity.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL or SHELXS) for crystal structure refinement, particularly if discrepancies arise in spectroscopic data .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods or gloveboxes for reactions releasing volatile byproducts.

- Waste Disposal: Segregate hazardous waste and collaborate with certified disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

- Cross-Validation: Compare data with structurally similar compounds (e.g., Methyl 6-fluoro-1H-indole-4-carboxylate) to identify positional isomerism or impurities .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and assign ambiguous signals.

- Alternative Techniques: Employ 2D NMR (e.g., COSY, NOESY) or X-ray crystallography to resolve stereochemical ambiguities .

Q. What experimental designs are suitable for studying the compound’s reactivity in fluorination or methylation reactions?

- Positional Selectivity Studies: Introduce isotopic labels (e.g., ) at specific positions to track reaction pathways.

- Kinetic Analysis: Conduct time-resolved experiments under varying temperatures/pressures to determine rate constants for fluorination steps.

- Comparative Synthesis: Synthesize analogs (e.g., 5-Bromo-6-fluoro-1,3-dimethyl-1H-indazole) to assess electronic effects of substituents on reactivity .

Q. How can researchers investigate the biological relevance of this compound, such as its potential as a pharmacophore?

- Structure-Activity Relationship (SAR): Modify functional groups (e.g., replacing the methyl ester with hydrazide) and test activity against target proteins .

- Docking Studies: Use molecular docking software to predict binding affinity with enzymes like kinases or receptors.

- In Vitro Assays: Screen for antimicrobial or anticancer activity using fluorinated analogs as reference compounds .

Q. What strategies address challenges in crystallizing this compound for X-ray analysis?

- Solvent Screening: Test polar/non-polar solvent mixtures (e.g., DCM/hexane) to optimize crystal growth.

- Temperature Gradients: Slowly cool saturated solutions to promote nucleation.

- SHELX Refinement: Apply iterative refinement in SHELXL, adjusting parameters like thermal displacement factors to improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.